molecular formula C11H12N2O3 B15300128 5-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid

5-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid

Cat. No.: B15300128
M. Wt: 220.22 g/mol
InChI Key: OYAWKMULUAJUDG-UHFFFAOYSA-N
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Description

5-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid is an organic compound with the molecular formula C11H12N2O3. It is a derivative of benzoic acid, featuring an amino group and a pyrrolidinone ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid typically involves the reaction of 2-(2-oxopyrrolidin-1-yl)benzoic acid with an appropriate amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with precise control over reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group and the pyrrolidinone ring play crucial roles in its binding to target molecules. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid is unique due to the presence of both an amino group and a pyrrolidinone ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

5-amino-2-(2-oxopyrrolidin-1-yl)benzoic acid

InChI

InChI=1S/C11H12N2O3/c12-7-3-4-9(8(6-7)11(15)16)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2,(H,15,16)

InChI Key

OYAWKMULUAJUDG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)N)C(=O)O

Origin of Product

United States

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